![molecular formula C8H12Cl2N2O2 B2798240 7-Hydroxy-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-8-one;dihydrochloride CAS No. 2418667-90-8](/img/structure/B2798240.png)
7-Hydroxy-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-8-one;dihydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of compounds like 7-Hydroxy-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-8-one;dihydrochloride has been a focus of research in recent years . A series of bicyclic hydroxypyridones compounds were synthesized to evaluate their inhibitory potentials on COMT protein .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10N2O2.2ClH/c11-7-3-6-4-9-1-2-10 (6)5-8 (7)12;;/h3,9H,1-2,4-5H2;2*1H .Chemical Reactions Analysis
This compound has been used in the synthesis of compounds possessing inhibitory capacity on key proteins such as the catechol O-Methyltransferase (COMT) .Physical And Chemical Properties Analysis
The compound has a density of 1.39±0.1 g/cm3 (Predicted) and a boiling point of 350.8±42.0 °C (Predicted) .Scientific Research Applications
Synthetic Methodologies and Heterocyclic Chemistry
A pivotal area of research involving this compound is in the development of efficient synthetic methodologies for heterocyclic compounds, which are crucial in medicinal chemistry. Alizadeh et al. (2014) reported an efficient approach for the synthesis of alkyl 7-hydroxy-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylates, demonstrating the compound's utility in generating pyrazine derivatives through a one-pot, three-component reaction. This method highlights ease of handling, easy purification, and good yields as its main advantages (Alizadeh, Abadi, & Ghanbaripour, 2014).
Antibacterial Activities
Research on derivatives of related heterocyclic systems has shown promising antibacterial activities. Bildirici et al. (2007) synthesized compounds from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, leading to the discovery of derivatives with significant antibacterial activities against both Gram-positive and Gram-negative bacteria. This study underscores the potential of using this chemical scaffold to develop new antibacterial agents (Bildirici, Şener, & Tozlu, 2007).
Anticancer Activity Screening
Furthermore, the synthesis and screening of novel 7-hydroxy-8-methyl-coumarins with various heterocyclic moieties for anticancer activities have been explored. Galayev et al. (2015) identified compounds with high levels of antimitotic activity, particularly against Non-Small Cell Lung Cancer cell lines, showcasing the compound's potential in anticancer drug development (Galayev, Garazd, Garazd, & Lesyk, 2015).
Advanced Material Research
In the field of advanced materials, Guo et al. (2011) presented a synthesis route for 1H-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one via a novel route, highlighting its application in material science and offering insights into new synthetic pathways for related compounds (Guo, Niu, Zhou, Chu, Xu, & Fang, 2011).
Mechanism of Action
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives can interact with their targets in different ways, leading to various biological activities . For instance, some pyrrolopyrazine derivatives have shown more antibacterial, antifungal, and antiviral activities, while others have shown more activity on kinase inhibition .
Biochemical Pathways
It is known that pyrrolopyrazine derivatives can affect various biochemical pathways due to their wide range of biological activities .
Result of Action
Based on the biological activities of similar pyrrolopyrazine derivatives, it can be inferred that the compound could have various effects at the molecular and cellular levels .
properties
IUPAC Name |
7-hydroxy-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-8-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.2ClH/c11-7-3-6-4-9-1-2-10(6)5-8(7)12;;/h3,5,9,12H,1-2,4H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGQQEDSJNMUMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=C(C(=O)C=C2CN1)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-8-one;dihydrochloride | |
CAS RN |
2418667-90-8 |
Source
|
Record name | 7-hydroxy-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-8-one dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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